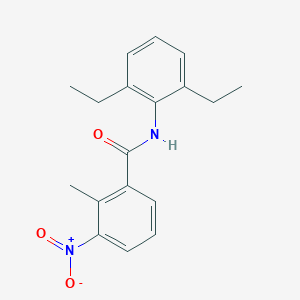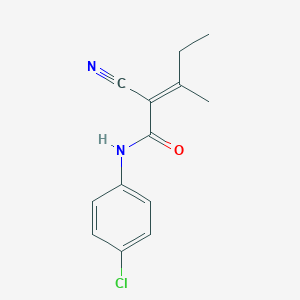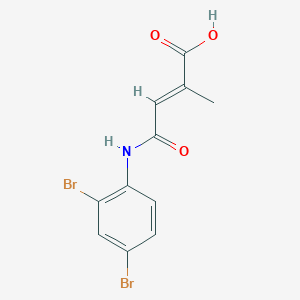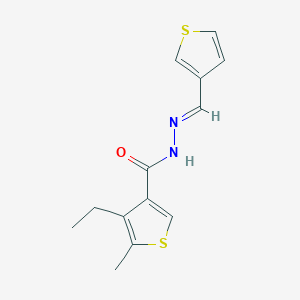![molecular formula C18H17ClN4O5 B455773 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHOXY-2-NITROPHENYL)-2-FURAMIDE](/img/structure/B455773.png)
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHOXY-2-NITROPHENYL)-2-FURAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHOXY-2-NITROPHENYL)-2-FURAMIDE is a complex organic compound that features a furan ring, a pyrazole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHOXY-2-NITROPHENYL)-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxylic acid derivative, followed by the introduction of the pyrazole ring through a condensation reaction. The final step involves the coupling of the nitrophenyl group under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound may be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHOXY-2-NITROPHENYL)-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring may interact with protein active sites.
Comparison with Similar Compounds
Similar Compounds
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-methoxyphenyl)furan-2-carboxamide: Lacks the nitro group, which may affect its reactivity and biological activity.
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-nitrophenyl)furan-2-carboxamide: The position of the nitro group is different, potentially altering its chemical properties.
Uniqueness
The presence of both the nitrophenyl and pyrazole groups in 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHOXY-2-NITROPHENYL)-2-FURAMIDE makes it unique. This combination allows for diverse chemical reactions and potential biological activities, distinguishing it from similar compounds.
Properties
Molecular Formula |
C18H17ClN4O5 |
|---|---|
Molecular Weight |
404.8g/mol |
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(5-methoxy-2-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H17ClN4O5/c1-10-17(19)11(2)22(21-10)9-13-5-7-16(28-13)18(24)20-14-8-12(27-3)4-6-15(14)23(25)26/h4-8H,9H2,1-3H3,(H,20,24) |
InChI Key |
ZCTMTKLCUVFVJQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)OC)[N+](=O)[O-])C)Cl |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)OC)[N+](=O)[O-])C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]benzenesulfonamide](/img/structure/B455691.png)

![4-ethyl-5-methyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B455694.png)
![N'-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}propanohydrazide](/img/structure/B455696.png)
![4-ethyl-5-methyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B455702.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-({2-nitro-4-methylphenoxy}methyl)-2-furamide](/img/structure/B455704.png)


![3-({2-[(4-ethyl-5-methylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B455708.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-ethyl-5-methyl-3-thiophenecarbohydrazide](/img/structure/B455710.png)
![3-HYDROXY-2-[5-(3-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE](/img/structure/B455711.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(3-iodobenzylidene)acetohydrazide](/img/structure/B455712.png)
![4-iodo-1-methyl-N'-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B455713.png)
